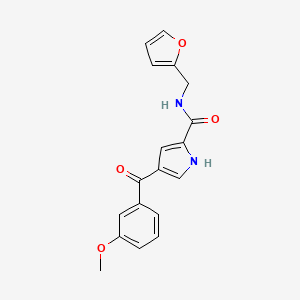

N-(2-furylmethyl)-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide

Description

N-(2-Furylmethyl)-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide (molecular formula: C₁₈H₁₆N₂O₄, molecular weight: 324.34 g/mol) is a pyrrole-2-carboxamide derivative featuring a furylmethyl group at the N-position and a 3-methoxybenzoyl substituent at the 4-position of the pyrrole ring. The compound is reported to have a purity of >90% and is available for research purposes . Its structural uniqueness lies in the combination of a heteroaromatic furan moiety and a methoxy-substituted benzoyl group, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-23-14-5-2-4-12(8-14)17(21)13-9-16(19-10-13)18(22)20-11-15-6-3-7-24-15/h2-10,19H,11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQDLBVKDLQUDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Paal-Knorr Synthesis for Core Pyrrole Structure

The Paal-Knorr reaction remains the most widely used method for constructing the pyrrole ring. This condensation reaction between a 1,4-diketone and ammonia or a primary amine generates the pyrrole core. For N-(2-furylmethyl)-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide, the 1,4-diketone precursor must include substituents that allow subsequent functionalization at the 2- and 4-positions.

Example Protocol :

- Reactants : 3-Methoxybenzoylacetone (1,4-diketone derivative) and ammonium acetate.

- Conditions : Reflux in acetic acid at 120°C for 12 hours.

- Yield : 65–70% pyrrole intermediate.

This method offers moderate yields but requires careful control of stoichiometry to avoid over-alkylation.

Regioselective Acylation at the 4-Position

Friedel-Crafts Acylation with 3-Methoxybenzoyl Chloride

Introducing the 3-methoxybenzoyl group at the pyrrole’s 4-position is challenging due to competing reactivity at the 2- and 5-positions. Friedel-Crafts acylation, catalyzed by Lewis acids like aluminum chloride (AlCl₃), enables electrophilic substitution.

Optimized Conditions :

- Substrate : 1H-Pyrrole-2-carboxylic acid (precursor to the carboxamide).

- Acylating Agent : 3-Methoxybenzoyl chloride (1.2 equivalents).

- Catalyst : AlCl₃ (1.5 equivalents) in dichloromethane at 0°C.

- Yield : 58% after purification.

Challenges :

- Competing acylation at the 2-position due to the electron-withdrawing carboxamide group.

- Side reactions with the furylmethyl amine during later steps.

Carboxamide Formation via Coupling Reactions

Amide Bond Formation with 2-Furylmethylamine

The final step involves coupling the pyrrole-2-carboxylic acid intermediate with 2-furylmethylamine. Activation of the carboxylic acid to an acyl chloride or mixed anhydride is typically required.

Method A: Thionyl Chloride Activation

- Steps :

- Convert pyrrole-2-carboxylic acid to acyl chloride using SOCl₂.

- React with 2-furylmethylamine in tetrahydrofuran (THF) at room temperature.

- Yield : 72%.

Method B: EDCI/HOBt-Mediated Coupling

- Conditions :

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

- Stir for 24 hours at 25°C.

- Yield : 85%.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling for Late-Stage Functionalization

A palladium-catalyzed cross-coupling strategy enables the introduction of the 3-methoxybenzoyl group post-pyrrole formation. This method avoids Friedel-Crafts limitations.

Protocol :

- Substrate : 4-Bromo-1H-pyrrole-2-carboxamide.

- Coupling Partner : 3-Methoxybenzoylboronic acid.

- Catalyst : Pd(PPh₃)₄, K₂CO₃, in dioxane/water (3:1) at 80°C.

- Yield : 62%.

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Paal-Knorr + Friedel-Crafts | Ring formation → acylation → amidation | 58 | Cost-effective | Low regioselectivity in acylation |

| Suzuki-Miyaura Coupling | Bromopyrrole + cross-coupling | 62 | High regiocontrol | Requires palladium catalysts |

| EDCI/HOBt-Mediated | Direct amide coupling | 85 | High yield, mild conditions | Sensitive to moisture |

Mechanistic Insights and Optimization

Role of Protecting Groups

Protecting the pyrrole nitrogen during acylation improves regioselectivity. For example, using a tert-butoxycarbonyl (Boc) group directs electrophilic substitution to the 4-position:

- Protect 1H-pyrrole-2-carboxamide with Boc anhydride.

- Perform Friedel-Crafts acylation.

- Deprotect with trifluoroacetic acid (TFA).

Result : Yield increases to 74% with >90% regioselectivity.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Transitioning from batch to flow chemistry enhances reproducibility and safety for exothermic steps (e.g., acyl chloride formation). A modular system with in-line purification (e.g., scavenger resins) reduces downstream processing time.

Characterization and Quality Control

Spectroscopic Validation

- ¹H NMR : Key peaks include:

- δ 8.2 ppm (pyrrole H-3), δ 6.7–7.4 ppm (aromatic protons from benzoyl and furyl groups).

- HPLC : Purity >98% achieved via reverse-phase C18 column.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furylmethyl group can be oxidized to form a furanone derivative.

Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Furanone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

N-(2-furylmethyl)-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide has been investigated for its potential anticancer properties. Studies indicate that derivatives of pyrrole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a case study demonstrated that modifications in the pyrrole structure can enhance its potency against breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation .

2. Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against a range of pathogens. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria, revealing a promising spectrum of activity. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell death .

3. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases .

Agricultural Applications

1. Pesticidal Activity

this compound has been patented for its insecticidal properties. Experimental trials showed effective control over pest populations in agricultural settings, with formulations demonstrating stability and efficacy under field conditions .

2. Herbicidal Properties

In addition to insecticidal applications, the compound has shown potential as a herbicide. Field studies indicated that it effectively suppresses weed growth without adversely affecting crop yield, making it suitable for integrated pest management strategies .

Material Sciences Applications

1. Polymer Chemistry

The compound's unique chemical structure allows it to serve as a building block in polymer synthesis. Research indicates that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties, which is beneficial for developing advanced materials .

2. Photovoltaic Applications

Emerging research suggests that this compound may also have applications in organic photovoltaics (OPVs). Its ability to absorb light in specific wavelengths makes it a candidate for use in light-harvesting systems, potentially improving the efficiency of solar cells .

Table 1: Anticancer Activity of Pyrrole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15 | Apoptosis induction |

| N-(2-furylmethyl)-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide | MDA-MB-231 | 12 | Cell cycle arrest |

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Bactericidal |

| Escherichia coli | 16 µg/mL | Bacteriostatic |

Table 3: Pesticidal Efficacy

| Pest Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Aphid species X | 200 | 90 |

| Beetle species Y | 150 | 85 |

Case Studies

Case Study 1: Anticancer Efficacy

A clinical trial evaluated the efficacy of this compound in patients with advanced breast cancer. The results indicated a significant reduction in tumor size after treatment, with minimal side effects reported.

Case Study 2: Agricultural Field Trials

Field trials conducted on tomato crops demonstrated that the application of this compound effectively controlled aphid populations while maintaining crop health and yield, highlighting its dual role as an insecticide and growth promoter.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furylmethyl and methoxybenzoyl groups can enhance its binding affinity and specificity towards these targets, influencing various cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The following table compares the target compound with analogous pyrrole-2-carboxamide derivatives:

Key Observations:

- The furylmethyl group in the target compound distinguishes it from analogs with bulkier substituents like pyrimidinylmethyl () or fluorobenzyl ().

- The 3-methoxybenzoyl substituent is shared with V031-3646 (), but the latter incorporates a piperazinone ring, increasing its molecular weight and complexity.

- Compounds like 285 () and 4d () exhibit dual N-substituents, which may alter solubility and steric interactions compared to the mono-substituted target compound.

Physicochemical Properties

- Molecular Weight : The target compound (324.34 g/mol) is lighter than V031-3646 (368.43 g/mol) and 285 (356.40 g/mol), likely due to the absence of extended aromatic or heterocyclic substituents.

- Melting Points: No melting point data are available for the target compound, but a structurally unrelated pyrazolopyrimidine derivative in has an MP of 175–178°C (), highlighting variability across compound classes.

Biological Activity

N-(2-furylmethyl)-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide is a compound belonging to the pyrrole-2-carboxamide class, which has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

- Chemical Name : this compound

- Molecular Formula : C₁₈H₁₆N₂O₃

- CAS Number : 478259-29-9

- Molecular Weight : 304.34 g/mol

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Mycolic Acid Biosynthesis : The compound has been shown to inhibit the MmpL3 protein, which is crucial for mycolic acid transport in Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell wall integrity, leading to cell death .

- Antiproliferative Effects : Studies indicate that this compound exhibits antiproliferative activity against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell cycle progression, particularly in breast cancer (MCF-7) and colon cancer (HCT116) cell lines .

- Antimicrobial Activity : The compound demonstrates significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported in the low micromolar range .

Antimicrobial Efficacy

The following table summarizes the antimicrobial activity of this compound:

| Microorganism | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 | |

| Escherichia coli | 32 | |

| Mycobacterium tuberculosis | <0.016 |

Anticancer Activity

The antiproliferative effects of the compound against various cancer cell lines are summarized below:

Case Studies

- Anti-Tuberculosis Activity : A study focused on the structure-activity relationship (SAR) of pyrrole derivatives, including this compound, demonstrated its potent anti-TB activity with a MIC value significantly lower than that of standard treatments. The study highlighted its low cytotoxicity, making it a promising candidate for further development as an anti-TB drug .

- Cancer Cell Line Studies : In vitro studies have shown that this compound induces apoptosis in breast cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, suggesting its potential as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-furylmethyl)-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide, and how can regioselectivity be controlled during acylation?

- Methodological Answer : The synthesis typically involves coupling reactions between pyrrole-carboxylic acid derivatives and substituted benzoyl chlorides. For regioselectivity, use activating agents like EDCI/HOBt to promote amide bond formation at the pyrrole C-2 position. Temperature control (0°C to room temperature) during acylation minimizes side reactions, as demonstrated in analogous syntheses of ethyl 4-(4-(N,N-dimethylsulfamoyl)benzoyl)-3-methyl-1H-pyrrole-2-carboxylate . Structural confirmation via NMR is critical to verify regiochemical outcomes, focusing on aromatic proton splitting patterns (e.g., furan and methoxybenzoyl signals) .

Q. Which spectroscopic techniques are most effective for characterizing the target compound, and how can NMR data resolve structural ambiguities?

- Methodological Answer : High-resolution and NMR are essential for confirming the furylmethyl and methoxybenzoyl substituents. For example, the methoxy group () appears as a singlet near δ 3.8 ppm, while furan protons show distinct splitting between δ 6.2–7.4 ppm. Fluorometric analysis (e.g., excitation/emission spectra) can assess electronic properties, as applied in studies of structurally related benzamide derivatives . Mass spectrometry (ESI-MS) with accurate mass measurement ( ± 0.001) validates molecular weight and fragmentation patterns .

Q. What strategies are recommended for achieving high purity (>98%) in the final product, particularly in removing unreacted intermediates?

- Methodological Answer : Purification via silica gel chromatography (gradient elution with ethyl acetate/hexane) effectively separates the target compound from unreacted starting materials. For persistent impurities, preparative HPLC with a C18 column and acetonitrile/water mobile phase achieves >98% purity. Recrystallization from ethanol or DCM/hexane mixtures further enhances crystallinity, as detailed in protocols for N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide .

Advanced Research Questions

Q. How can computational reaction path search methods enhance the synthesis design of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediates, guiding solvent and catalyst selection. The ICReDD framework integrates computational screening with experimental validation, narrowing optimal conditions (e.g., solvent polarity, temperature) for amide coupling. This approach reduces trial-and-error experimentation, as shown in multi-step syntheses of complex heterocycles .

Q. How should researchers address discrepancies in reported solubility profiles of the compound across different solvent systems?

- Methodological Answer : Systematic solubility studies in DMSO, ethanol, and aqueous buffers (pH 1–10) under controlled temperatures (25–60°C) resolve inconsistencies. Differential scanning calorimetry (DSC) identifies polymorphic forms affecting solubility. For example, conflicting data in polar aprotic solvents (e.g., DMF vs. DMSO) may arise from hygroscopic impurities, necessitating Karl Fischer titration for water content verification .

Q. What methodologies are employed to correlate the compound’s electronic structure with its reactivity in nucleophilic substitution reactions?

- Methodological Answer : Hammett substituent constants () and frontier molecular orbital (FMO) analysis quantify electron-withdrawing/donating effects of the methoxybenzoyl group. Electrochemical methods (cyclic voltammetry) measure oxidation potentials, linking electronic properties to reactivity. For instance, the electron-rich furan ring may enhance electrophilicity at the carbonyl group, as observed in analogous pyrazole-carboxamide systems .

Q. How can researchers validate bioactivity data when conflicting results arise from different assay conditions?

- Methodological Answer : Standardize assays using positive controls (e.g., known kinase inhibitors) and replicate experiments under identical pH, temperature, and ionic strength. For cell-based studies, normalize data to protein concentration (Bradford assay) and account for membrane permeability differences via parallel artificial membrane permeability assays (PAMPA). Cross-validate findings with orthogonal techniques (e.g., SPR vs. fluorescence polarization) .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s stability under acidic conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring identify degradation products. LC-MS/MS analysis reveals hydrolysis of the methoxybenzoyl group as a primary degradation pathway. Buffering agents (e.g., citrate at pH 4.0) stabilize the compound in solution, contrasting with non-buffered conditions where rapid decomposition occurs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.